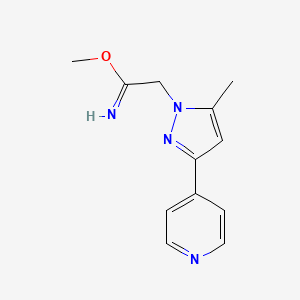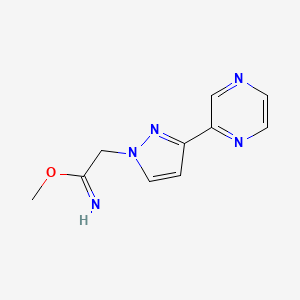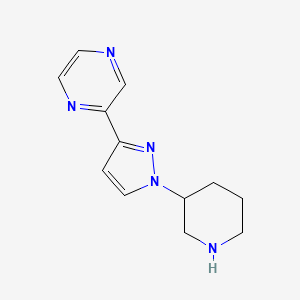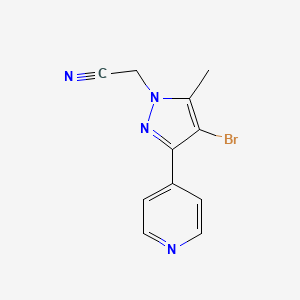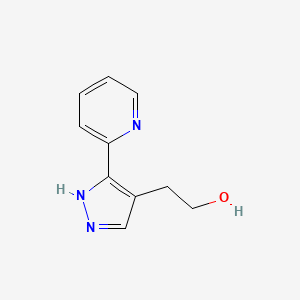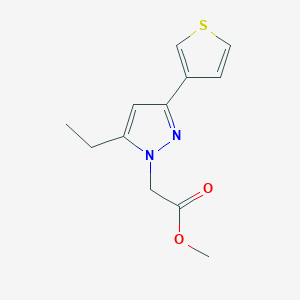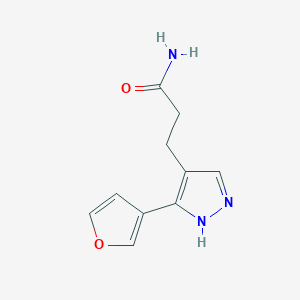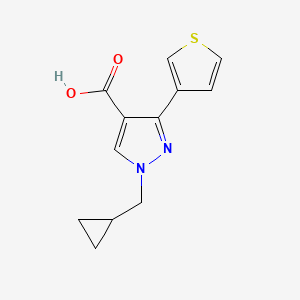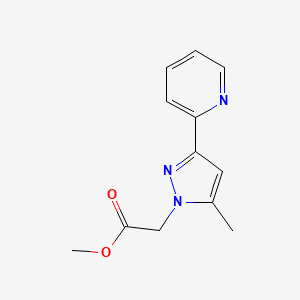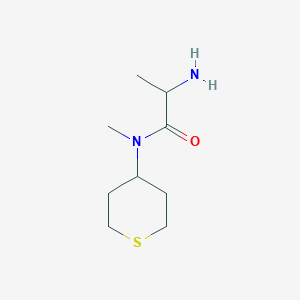
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Descripción general
Descripción
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, or 2-AMT, is a synthetic compound with a wide range of scientific and medical applications. It is a derivative of thiophene and has been used in research since the 1970s. It is an important research tool used to study the effects of drugs on the central nervous system. 2-AMT is also used in laboratory experiments to study the biochemical and physiological effects of various compounds on the body.
Aplicaciones Científicas De Investigación
Mass Spectral Analysis
2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exhibits specific mass spectral behavior characterized by cleavage of acylamino substituents and the elimination of a hydroxyl radical. This has been analyzed in studies like the one by Mallen, Cort, and Cockerill (1979), where similar compounds were evaluated using mass spectrometry and deuterium labelled compounds for understanding the elimination processes (Mallen, Cort, & Cockerill, 1979).
Antibacterial and Antifungal Activities
Compounds similar to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide have been synthesized and evaluated for their potential antibacterial and antifungal activities. For instance, Helal et al. (2013) synthesized novel derivatives showing significant activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Urease Inhibitory Potential and Cytotoxicity
Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides, including compounds similar to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide. These compounds exhibited promising activity against urease enzyme and were less cytotoxic, suggesting potential medicinal applications (Abbasi et al., 2020).
Synthesis and Characterization in Peptide Synthesis
Stoykova, Linden, and Heimgartner (2014) explored the synthesis of compounds including 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, demonstrating its use as a synthon in dipeptide synthesis. This research provides insights into peptide synthesis methodologies and the role of such compounds in them (Stoykova, Linden, & Heimgartner, 2014).
Antimicrobial and Cytotoxic Activities
Dawbaa et al. (2021) synthesized novel thiazole derivatives related to 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide. These compounds exhibited antimicrobial and cytotoxic activities, indicating potential pharmaceutical applications (Dawbaa et al., 2021).
Dipeptidyl Peptidase IV Inhibition
Nitta et al. (2012) investigated a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as inhibitors of dipeptidyl peptidase IV (DPP-4), highlighting the potential of such compounds in the management of blood glucose levels (Nitta et al., 2012).
Propiedades
IUPAC Name |
2-amino-N-methyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKIVONBYPTGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCSCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



